N-Fmoc-3-fluoro-L-tyrosine
Description
Significance of Fluorinated Amino Acids as Biochemical Probes and Building Blocks
Fluorinated amino acids are valuable compounds that have gained increasing relevance in biosciences and the pharmaceutical industry. nih.gov The unique properties of the fluorine atom, such as its high electronegativity and the strong, polarized bond it forms with carbon, are responsible for the value of these compounds. nih.gov The introduction of fluorine into amino acids can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and conformational preferences. mdpi.com These alterations make fluorinated amino acids powerful tools for a variety of applications in chemical biology and medicinal chemistry.
One of the most significant applications of fluorinated amino acids is their use as ¹⁹F NMR (Nuclear Magnetic Resonance) probes to study protein structure, dynamics, and ligand interactions. researchgate.netacs.org The fluorine nucleus (¹⁹F) has a high gyromagnetic ratio and 100% natural abundance, making it a sensitive nucleus for NMR spectroscopy. When a fluorinated amino acid is incorporated into a protein, the ¹⁹F NMR signal provides a unique spectroscopic window to probe the local environment of that specific residue. acs.org This technique has been successfully used to characterize protein-ligand binding events and conformational changes. researchgate.netacs.org
Furthermore, the incorporation of fluorinated amino acids can enhance the therapeutic properties of peptides and proteins. The strong carbon-fluorine bond can increase the metabolic stability of a peptide by protecting it from enzymatic degradation. mdpi.com Fluorination can also modulate the bioactivity and bioavailability of a molecule. mdpi.com For instance, the introduction of fluorine can improve the stability and folding of proteins. nih.gov
Strategic Role of Tyrosine Derivatives in Peptide and Protein Research
Tyrosine, an aromatic amino acid, plays a crucial role in the structure and function of many proteins. nih.govwikipedia.org Its phenolic side chain can participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are essential for molecular recognition and protein stability. nih.govnih.gov The hydroxyl group of tyrosine can also be post-translationally modified, for example by phosphorylation, which is a key mechanism for regulating protein activity and signal transduction.
The chemical reactivity of the tyrosine side chain allows for the formation of covalent cross-links, such as dityrosine, which can stabilize protein structures. nih.gov Tyrosine residues are also involved in electron transfer processes in various enzymatic reactions. nih.gov Due to these diverse functionalities, tyrosine and its derivatives are of great interest in peptide and protein research. nih.gov
The modification of tyrosine residues is a common strategy in the design of novel peptides and proteins with tailored properties. wikipedia.org For example, derivatives of tyrosine are used in the synthesis of peptides with enhanced binding affinity and specificity. nih.gov They are also employed in the development of bioconjugates, where a biomolecule is linked to another molecule, such as a drug or a fluorescent probe. wikipedia.org
Overview of N-Fmoc-3-fluoro-L-tyrosine as a Non-Canonical L-Amino Acid Derivative
This compound is a synthetically modified, non-canonical amino acid. It is a derivative of the proteinogenic amino acid L-tyrosine, characterized by two key modifications: the presence of a fluorine atom at the 3-position of the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) group attached to the alpha-amino group. ontosight.aialfa-chemistry.com The Fmoc group is a base-labile protecting group, widely used in solid-phase peptide synthesis (SPPS) to prevent unwanted reactions at the N-terminus during peptide chain elongation. ontosight.ai
The introduction of a fluorine atom onto the tyrosine ring at the 3-position endows this amino acid derivative with the unique properties of fluorinated compounds, making it a valuable tool for ¹⁹F NMR studies of peptides and proteins. researchgate.net The fluorine atom serves as a sensitive probe to monitor the local environment within a biomolecule.
As a non-canonical amino acid, this compound can be incorporated into peptides to introduce novel structural and functional features. nih.gov Its use in peptide synthesis allows for the creation of peptides with altered biological activity, enhanced stability, and specific spectroscopic labels for biophysical studies. nih.govresearchgate.net
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQUEERXNCSBHF-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemoenzymatic Approaches for N Fmoc 3 Fluoro L Tyrosine and Analogues
Direct Fluorination Strategies in Tyrosine Side Chain Modification
Direct fluorination of the tyrosine ring is an efficient method for producing fluorinated tyrosine derivatives. This approach typically involves electrophilic fluorinating agents that react with the electron-rich aromatic ring.
One notable method is the direct electrophilic fluorination of tyrosine-containing peptides using acetyl hypofluorite. capes.gov.brnih.gov This reaction is regiospecific, preferentially introducing a fluorine atom at the ortho-position relative to the hydroxyl group on the phenolic ring. nih.govnih.gov The reaction demonstrates high chemoselectivity, as it does not affect other less electron-rich aromatic residues like phenylalanine within the same peptide. nih.gov
More recently, reagents like Selectfluor have been employed for the late-stage fluorination of tyrosine residues in complex proteins. nih.govscite.ai This method is valued for being straightforward and cost-effective, using a stable and non-toxic reagent. nih.gov Studies have shown that this technique chemoselectively fluorinates tyrosine residues without modifying other aromatic amino acids such as tryptophan, phenylalanine, or histidine. nih.gov
Key Electrophilic Fluorinating Agents for Tyrosine
| Reagent | Typical Application | Key Characteristics |
|---|---|---|
| Acetyl Hypofluorite | Tyrosine-containing peptides | High regiospecificity for ortho-position. nih.gov |
| Selectfluor | Late-stage protein modification | Stable, non-toxic, and chemoselective for tyrosine. nih.gov |
Enantioselective Synthesis of Fluorinated Tyrosine Precursors
Achieving the correct stereochemistry is critical for the biological activity of the final peptide. Enantioselective synthesis routes are therefore essential for producing optically pure 3-fluoro-L-tyrosine.
A powerful strategy for the asymmetric synthesis of a wide range of fluorinated amino acids involves the use of chiral Ni(II) complexes. acs.orgbeilstein-journals.org This method allows for the gram-scale synthesis of enantiopure (often >94-99% ee) fluorinated amino acids from a common starting material. nih.govchemrxiv.org The process typically involves the alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base with an appropriate electrophile, followed by hydrolysis to release the desired L-amino acid. chemrxiv.org This approach provides a uniform pathway to various fluorinated amino acids, making it highly beneficial for routine access to these valuable building blocks. acs.orgnih.gov
Features of Chiral Ni(II) Complex-Mediated Synthesis
| Feature | Description |
|---|---|
| Stereocontrol | Excellent enantiomeric purities, typically >99% ee. nih.gov |
| Scalability | Facile gram-scale and even decagram-scale synthesis is possible. acs.orgchemrxiv.org |
| Versatility | Applicable to a broad range of fluorinated amino acids using a uniform strategy. beilstein-journals.org |
| Efficiency | Often involves a two-step process from the Ni(II) complex to the final Fmoc-protected amino acid. chemrxiv.org |
Fmoc-Protection Strategies in the Chemical Synthesis of Fluorinated Tyrosines
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a crucial protecting group for the α-amino function of amino acids, particularly for use in SPPS. Its stability under acidic conditions and easy removal with a mild base like piperidine (B6355638) makes it orthogonal to acid-labile side-chain protecting groups.
The introduction of the Fmoc group onto 3-fluoro-L-tyrosine is typically achieved by reacting the amino acid with an Fmoc-donating reagent under basic conditions. Common reagents for this transformation include N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The reaction is generally performed in a mixed aqueous-organic solvent system using a weak base such as sodium bicarbonate or sodium carbonate. nih.gov Fmoc-OSu is often preferred as it leads to fewer side reactions and the reaction conditions are easier to control. This protection step is a prerequisite for the incorporation of 3-fluoro-L-tyrosine into peptide chains using standard Fmoc-based SPPS protocols. chemrxiv.orgacs.org
Common Reagents for Fmoc Protection
| Reagent | Abbreviation | Typical Conditions |
|---|---|---|
| N-(9-fluorenylmethoxycarbonyloxy)succinimide | Fmoc-OSu | Sodium bicarbonate/carbonate in water/dioxane. nih.gov |
| 9-fluorenylmethoxycarbonyl chloride | Fmoc-Cl | Sodium bicarbonate/carbonate in water/dioxane. |
Chemo-Enzymatic Pathways for the Preparation of Fluorinated Tyrosine Analogues
Chemo-enzymatic methods combine the selectivity of enzymes with the versatility of chemical synthesis, offering efficient routes to fluorinated amino acids. nih.gov These pathways are particularly effective for creating the core fluorinated tyrosine structure from readily available fluorinated precursors.
A prominent example is the use of tyrosine phenol-lyase (TPL), which can catalyze the synthesis of fluorinated tyrosine derivatives from fluorinated phenols, pyruvate, and ammonia (B1221849). nih.govacs.org This enzymatic step allows for the production of multigram quantities of compounds like 3,5-difluorotyrosine (B1604624) from 2,6-difluorophenol. nih.gov The resulting fluorinated tyrosine can then be chemically modified, for instance, by protecting the amine with an Fmoc group and the phenolic hydroxyl with a tert-butyl group, to yield a fully protected building block suitable for peptide synthesis. nih.gov More complex multi-step chemo-enzymatic cascades have also been developed, utilizing enzymes like aldolase (B8822740) and phenylalanine ammonia lyase to produce a library of fluorinated aromatic L-α-amino acids from simple aldehydes. acs.org
Example of a Chemo-Enzymatic Pathway for Fluorinated Tyrosine
| Step | Description | Type |
|---|---|---|
| 1 | Synthesis of L-3-fluorotyrosine from 2-fluorophenol, pyruvate, and ammonia. acs.org | Enzymatic (Tyrosine Phenol-Lyase) |
| 2 | Protection of the α-amino group with Fmoc-OSu. nih.gov | Chemical |
| 3 | Protection of the phenolic hydroxyl group (e.g., as a tert-butyl ether). nih.gov | Chemical |
Late-Stage Deoxyfluorination Techniques for Tyrosine Derivative Functionalization
Late-stage functionalization refers to the introduction of a functional group, such as fluorine, into a complex molecule at a late step in the synthesis. core.ac.uk Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a powerful late-stage technique.
For tyrosine derivatives, this can involve the deoxyfluorination of the phenolic hydroxyl group, which effectively converts a tyrosine residue into a fluorinated phenylalanine analogue. Reagents such as PhenoFluor provide a one-step method to transform phenols into aryl fluorides. sigmaaldrich.comthieme-connect.com This reaction is operationally simple and tolerates a variety of functional groups. sigmaaldrich.com
Another innovative strategy combines biocatalysis and chemical fluorination. nih.govresearchgate.net This chemo-enzymatic approach uses an engineered cytochrome P450 enzyme to introduce a hydroxyl group at a specific, non-activated position on a molecule. nih.govnih.gov This newly installed hydroxyl group can then be chemically converted to a fluorine atom using a deoxyfluorinating agent like diethylaminosulfur trifluoride (DAST). nih.gov This two-step process enables the selective fluorination of complex scaffolds at sites that are difficult to access through traditional chemical methods. nih.govnih.gov
Common Deoxyfluorination Reagents
| Reagent | Typical Substrate | Application |
|---|---|---|
| PhenoFluor | Phenols | Direct ipso-fluorination of the phenolic ring. sigmaaldrich.comthieme-connect.com |
| Diethylaminosulfur Trifluoride (DAST) | Alcohols | Deoxyfluorination of hydroxyl groups introduced by enzymes. nih.gov |
| PyFluor | Alcohols, Phenols | A modern, stable alternative to DAST. thieme-connect.com |
Integration of N Fmoc 3 Fluoro L Tyrosine into Peptide and Protein Systems
Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-3-fluoro-L-tyrosine as a Building Block
Solid-phase peptide synthesis (SPPS) is the cornerstone for the assembly of synthetic peptides. bachem.com The Fmoc/tBu strategy is a widely adopted method due to its milder reaction conditions compared to the Boc/Bzl strategy. nih.govbeilstein-journals.orgluxembourg-bio.com This approach involves the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the Nα-amino group of the amino acid. nih.gov
N-Fmoc-3-fluoro-L-tyrosine serves as a valuable building block in Fmoc-based SPPS. researchgate.net The synthesis cycle for incorporating this unnatural amino acid into a growing peptide chain follows the standard SPPS procedure:
Deprotection: The Fmoc group of the resin-bound peptide is removed using a secondary amine, typically piperidine (B6355638) in a solvent like dimethylformamide (DMF). bachem.comluxembourg-bio.com The release of the fluorenyl group can be monitored by its strong UV absorbance, providing a real-time indicator of the reaction's progress. nih.gov
Activation and Coupling: The carboxylic acid of the incoming this compound is activated to facilitate the formation of a peptide bond. Common activating agents include aminium-derived coupling reagents. luxembourg-bio.com The activated amino acid is then coupled to the deprotected N-terminus of the resin-bound peptide. bachem.com
Washing: After coupling, the resin is thoroughly washed to remove excess reagents and byproducts. bachem.com
This cycle is repeated for each subsequent amino acid in the desired sequence. The use of this compound is compatible with a variety of other protected amino acids, including those with post-translational modifications. nih.gov Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA). beilstein-journals.orgluxembourg-bio.com
The successful incorporation of Fmoc-protected fluorinated amino acids, such as trifluoromethylthiolated tyrosine and tryptophan analogues, into peptides via SPPS has been demonstrated, highlighting the utility of these building blocks in peptide chemistry. acs.orgnih.govresearchgate.net
Strategies for Site-Specific Incorporation of Fluorinated Tyrosine into Peptides and Proteins
Achieving the site-specific incorporation of fluorinated amino acids like 3-fluoro-L-tyrosine into peptides and proteins is crucial for precisely tuning their properties. nih.gov While SPPS is the method of choice for synthetic peptides, different strategies are required for proteins produced in living organisms.
One powerful technique is genetic code expansion . This method involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. google.com This orthogonal pair functions independently of the host cell's endogenous translational machinery. nih.gov The aaRS is engineered to specifically recognize the unnatural amino acid, in this case, 3-fluoro-L-tyrosine, and charge it onto the orthogonal tRNA. This charged tRNA then recognizes a unique codon, often an amber stop codon (UAG), that has been introduced at the desired site in the gene encoding the protein of interest. researchgate.netmdpi.com
A "photochemical disguise" strategy has also been developed to prevent the global incorporation of fluorotyrosine into proteins by the endogenous protein biosynthetic machinery. nih.govacs.org In this approach, the fluorinated tyrosine is chemically modified with a photolabile protecting group, such as an o-nitrobenzyl group. nih.gov This "disguised" amino acid is not recognized by the cell's natural translational apparatus. Once incorporated into the protein at a specific site via an orthogonal system, the protecting group can be removed by light, revealing the fluorinated tyrosine residue. nih.gov
These methods allow for the precise placement of 3-fluoro-L-tyrosine within a protein sequence, enabling detailed studies of protein structure, function, and dynamics. nih.govgoogle.com
Rational Design of Peptides with this compound for Modulated Biophysical Properties
The introduction of fluorine into peptides can significantly alter their biophysical properties. nih.gov The rational design of peptides incorporating this compound allows for the fine-tuning of these characteristics for various applications.
Fluorination of amino acids is a common strategy to increase the hydrophobicity of peptides. mpg.dersc.org This enhanced hydrophobicity can lead to improved membrane permeability and proteolytic resistance. mpg.de The increase in local hydrophobicity upon incorporation of fluorinated amino acids can be quantified using methods like reversed-phase high-performance liquid chromatography (RP-HPLC) to determine the chromatographic hydrophobicity index (φ0). nih.govresearchgate.net
Studies have shown that the incorporation of a monofluoroalkene unit into short peptides enhances their hydrophobicity. nih.gov Similarly, peptides containing trifluoromethylated amino acids exhibit a strong increase in hydrophobicity. researchgate.net The trifluoromethylthiolation of tyrosine and tryptophan has also been demonstrated to be a tool for significantly enhancing the local hydrophobicity of peptides. acs.orgnih.govresearchgate.net While the number of fluorine atoms is not always a direct predictor of hydrophobicity, molecular dynamics simulations have shown that fluorination can alter hydration free energies, contributing to changes in hydrophobicity. mpg.dersc.org
The following table summarizes the observed effects of fluorination on peptide hydrophobicity from various studies.
| Fluorinated Moiety | Peptide System | Observation | Reference(s) |
| Monofluoroalkene | Di- and Tripeptides | Enhanced hydrophobicity | nih.gov |
| Trifluoromethylated Amino Acids | Tripeptides | Strong increase in hydrophobicity | researchgate.net |
| Trifluoromethylthiolated Tyrosine/Tryptophan | Endomorphin-1 and model tripeptides | Remarkable enhancement of local hydrophobicity | acs.orgnih.govresearchgate.net |
| Fluorinated Alkyl Side Chains | Amino Acids | Changes in hydration free energy, affecting hydrophobicity | mpg.dersc.org |
The substitution of hydrogen with fluorine can introduce significant conformational constraints in peptides. nih.gov The small size and high electronegativity of fluorine can influence the local electronic environment and lead to specific intramolecular interactions that favor certain conformations. researchgate.net
For instance, the incorporation of fluorinated pseudoproline residues can be used to control the cis-trans isomerism of the peptide bond. researchgate.net Studies on peptides containing fluorinated prolines have shown that fluorine substitution can shift the relative stabilities of the endo and exo ring pucker states, which in turn influences the cis-trans conformational equilibrium of the X-Proline peptide bond. biorxiv.org This effect is attributed to stereoelectronic factors, including the gauche effect. mdpi.com
In α/β hybrid peptides, fluorine substitution has been shown to either stabilize or disrupt helical conformations depending on the stereochemistry of the C-F bond. researchgate.net The combination of S-alanine with a β-2R,3R-fluoro-phenylglycine derivative resulted in a stable extended β-strand conformation, which can self-assemble into antiparallel β-sheets. nih.gov These findings highlight the potential of using fluorine substitution to rationally design peptides with specific secondary structures.
Protein Engineering via Genetic Code Expansion Incorporating Fluorinated Tyrosine Derivatives
Genetic code expansion has become a powerful tool for protein engineering, allowing for the site-specific incorporation of non-canonical amino acids (ncAAs) with novel functionalities. researchgate.netportlandpress.com This technology utilizes orthogonal translation systems to introduce ncAAs, such as fluorinated tyrosine derivatives, into proteins in response to a reassigned codon. researchgate.netresearchgate.net
The incorporation of fluorotyrosines can be used to probe and modulate protein structure and function. nih.govpnas.org For example, the substitution of tyrosine with fluorotyrosine derivatives in Green Fluorescent Protein (GFP) alters its fluorescent properties and shifts the pKa of the fluorophore's phenolic proton, making it a potential pH sensor. mdpi.com
This approach is not limited to prokaryotic expression systems like E. coli. nih.gov The ability to introduce fluorinated amino acids site-specifically provides a precise method to manipulate the electronic environment of protein active sites or protein-protein interaction interfaces. nih.govacs.org The use of photocaged fluorinated tyrosines further enhances the temporal and spatial control over protein function. researchgate.net
The following table provides examples of proteins engineered with fluorinated tyrosine and the resulting functional changes.
| Protein | Fluorinated Amino Acid | Method of Incorporation | Observed Effect | Reference(s) |
| Green Fluorescent Protein (GFP) | Fluorotyrosine derivatives | Genetic Code Expansion | Altered fluorescence spectrum, shifted pKa | mdpi.com |
| lac Repressor | 3-Fluorotyrosine | Biosynthetic Incorporation | Enabled 19F NMR studies of protein structure and dynamics | pnas.org |
| Various Proteins | o-Nitrobenzyl-3-fluorotyrosine | Genetic Code Expansion with Photochemical Disguise | Site-specific incorporation with spatiotemporal control | nih.govacs.org |
Applications in Structural and Chemical Biology Research
Elucidation of Enzyme Reaction Mechanisms and Substrate Specificity
The introduction of fluorinated tyrosine analogues into peptide substrates serves as a powerful tool for probing enzyme mechanisms and specificity. The fluorine atom, being highly electronegative yet minimally larger than hydrogen, acts as a subtle electronic probe without causing significant steric disruption. nih.gov
Ring-fluorinated tyrosine derivatives have been instrumental in examining the catalytic mechanism of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis that hydroxylates monophenols (like tyrosine) to catechols. nih.govacs.org 3-Fluoro-L-tyrosine is recognized as a substrate by tyrosinase; however, the electron-withdrawing nature of the fluorine atom alters the electronic properties of the phenolic ring, thereby influencing the kinetics of the enzymatic reaction. medchemexpress.com
In contrast, di-fluorinated analogues such as 3,5-difluorotyrosine (B1604624) (F₂Y) exhibit marked resistance to oxidation by tyrosinase. nih.govacs.org This property is exceptionally useful in complex biochemical assays where tyrosinase activity might interfere. For instance, in screening methods that use tyrosinase to detect the formation of tyrosine, incorporating the tyrosinase-resistant F₂Y allows researchers to include a tyrosine-like residue in a peptide library without it being chemically altered by the detection enzyme itself. nih.gov By comparing the enzymatic processing of tyrosine, 3-fluoro-L-tyrosine, and 3,5-difluorotyrosine, scientists can dissect the electronic requirements of the tyrosinase active site and its hydroxylation mechanism.
A significant challenge in studying protein tyrosine phosphatases (PTPs), which catalyze the hydrolysis of phosphotyrosine (pY) residues, is the identification of their physiological substrates. nih.gov One innovative method for profiling PTP substrate specificity involves using a combinatorial peptide library and detecting the dephosphorylated tyrosine product. This detection often employs tyrosinase to oxidize the newly formed tyrosine side chain for subsequent chemical tagging. acs.org A major limitation of this approach is that tyrosine itself cannot be part of the peptide substrates in the library, as it would generate false-positive signals. nih.gov
To circumvent this issue, fluorinated tyrosine derivatives that are poor substrates for tyrosinase, such as 3,5-difluorotyrosine (F₂Y), have been introduced as tyrosine surrogates. nih.govacs.org Peptides containing F₂Y display kinetic properties toward PTPs that are remarkably similar to their corresponding tyrosine-containing counterparts. acs.orgacs.org This makes F₂Y an ideal functional mimic of tyrosine for defining PTP substrate specificity. The use of Fmoc-protected F₂Y allows for its seamless incorporation into peptide libraries via SPPS. nih.gov This strategy has enabled the development of improved PTP screening assays and has been crucial in profiling the specificity of various PTPs, including PTP1B, SHP-1, and SHP-2. nih.govacs.org
| PTP Enzyme | Peptide Sequence | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
|---|---|---|---|---|
| PTP1B | D-A-D-E-pY-L | 11 ± 2 | 1.2 ± 0.1 | 110,000 |
| D-A-D-E-p(F₂Y)-L | 15 ± 3 | 1.1 ± 0.1 | 73,000 | |
| SHP-1 | D-A-D-E-pY-L | 19 ± 2 | 2.3 ± 0.1 | 120,000 |
| D-A-D-E-p(F₂Y)-L | 13 ± 2 | 1.6 ± 0.1 | 120,000 | |
| SHP-2 | D-A-D-E-pY-L | 2.8 ± 0.4 | 0.088 ± 0.003 | 31,000 |
| D-A-D-E-p(F₂Y)-L | 2.8 ± 0.5 | 0.076 ± 0.004 | 27,000 |
Development of Bioactive Peptides and Novel Therapeutic Agents
The incorporation of fluorinated amino acids is a well-established strategy in medicinal chemistry to enhance the drug-like properties of peptides. rsc.orgiris-biotech.de N-Fmoc-3-fluoro-L-tyrosine provides a direct route to creating fluorinated peptides with potentially improved therapeutic profiles.
Fluorine can significantly improve the pharmacokinetic properties of peptide-based drugs. The carbon-fluorine bond is exceptionally stable, which can render the peptide more resistant to metabolic degradation by proteases, a common pitfall for peptide therapeutics. mdpi.comnih.gov This enhanced stability can lead to a longer circulation half-life in the body. nih.govnih.gov
Furthermore, fluorine's unique electronic properties can modulate how a peptide interacts with its biological target. mdpi.com The highly polar C-F bond can participate in favorable dipole-dipole or multipolar interactions within a receptor's binding pocket, potentially increasing binding affinity. mdpi.com This effect, sometimes termed "polar hydrophobicity," is highly context-dependent and can be used to fine-tune receptor selectivity. unl.edu Research on an antigenic peptide for T-cell receptors (TCRs) demonstrated this principle vividly. Fluorination of a key phenylalanine residue in the peptide enhanced binding to one TCR (A6) while simultaneously weakening its interaction with another (B7). unl.edu This highlights how fluorine substitution can be a tool for selectively modulating biological activity. unl.edursc.org
| Peptide Variant | Target TCR | Binding Affinity (K_D, μM) | Fold Change vs. Unmodified Peptide |
|---|---|---|---|
| Tax (unmodified) | A6 | 38 | - |
| B7 | 24 | - | |
| Tax (4-fluoro-phenylalanine at pos. 5) | A6 | 12 | 3.2x stronger |
| B7 | 100 | 4.2x weaker | |
| Tax (3,4-difluoro-phenylalanine at pos. 5) | A6 | 13 | 2.9x stronger |
| B7 | 330 | 13.8x weaker |
A prominent example is the development of fluorinated analogues of glucagon-like peptide-1 (GLP-1), a hormone used in the treatment of type 2 diabetes. nih.gov Native GLP-1 is rapidly degraded in vivo. Researchers have synthesized GLP-1 analogues containing fluorinated amino acids, which demonstrated higher stability against proteolytic enzymes while retaining their biological activity and affinity for the GLP-1 receptor. researchgate.netnih.gov This rational design approach, enabled by building blocks like this compound, is a powerful strategy for transforming native peptides into viable therapeutic agents. mdpi.comnih.gov
Bioconjugation Methodologies Employing Fmoc-Protected Fluorinated Amino Acids for Targeted Delivery Systems
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities. This is a cornerstone of targeted drug delivery, where a targeting moiety (e.g., a peptide) is linked to a therapeutic or diagnostic agent. beilstein-journals.org Fmoc-based SPPS is an ideal platform for assembling such complex bioconjugates in a controlled, stepwise manner. beilstein-journals.org
While this compound is used to build the peptide backbone, the key to site-specific bioconjugation lies in the use of orthogonal protecting groups on other amino acid side chains. beilstein-journals.orgbeilstein-journals.org For example, a peptide can be synthesized using standard Fmoc-protected amino acids, including this compound, to provide stability or enhance target binding. At a specific, predetermined position, a lysine (B10760008) residue protected with a different, base-labile group like trifluoroacetyl (Tfa), i.e., Fmoc-Lys(Tfa)-OH, can be incorporated. beilstein-journals.org After the peptide chain is fully assembled on the solid support, the Tfa group can be selectively removed without disturbing the Fmoc groups or other side-chain protectors. This exposes a single, reactive amine on the lysine side chain, which can then be conjugated to a fluorescent tag, a chelating agent for radiotherapy, or a cytotoxic drug. beilstein-journals.orgbeilstein-journals.org This methodology allows for the precise construction of ligand-targeted delivery systems where the fluorinated peptide acts as the specific targeting vehicle. mdpi.com
Advanced Spectroscopic and Imaging Applications of Fluorinated Tyrosine Derivatives
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein Structure and Dynamics
¹⁹F NMR spectroscopy has emerged as a powerful tool for investigating protein structure, dynamics, and interactions. beilstein-journals.org The incorporation of a fluorinated amino acid, such as 3-fluoro-L-tyrosine, into a protein provides a sensitive and specific spectroscopic window. pnas.orgnih.gov Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are free from background signals, a common issue in proton or carbon NMR. acs.org The ¹⁹F chemical shift is highly sensitive to the local chemical environment, allowing for the detection of subtle conformational changes, ligand binding events, and protein-protein interactions. nih.govacs.org
Methodologies for Assignment of ¹⁹F NMR Resonances in Biosynthetically Labeled Proteins
A significant challenge in utilizing ¹⁹F NMR for protein studies is the unambiguous assignment of each resonance to a specific fluorinated residue within the protein's sequence. beilstein-journals.org This is particularly complex when a fluorinated analogue like 3-fluoro-L-tyrosine is incorporated at every tyrosine position ("global labeling") using auxotrophic expression systems. beilstein-journals.org
Historically, resonance assignment relied on site-directed mutagenesis, where each tyrosine residue is systematically replaced by a non-fluorinated amino acid, such as phenylalanine. The disappearance of a specific ¹⁹F signal from the spectrum allows for its assignment to the mutated position. nsf.gov However, this method is laborious and requires the creation and purification of multiple protein variants.
To overcome these limitations, a mutagenesis-free assignment strategy has been developed. acs.orgresearchgate.netsigmaaldrich.com This advanced approach utilizes the biosynthetic incorporation of isotopically enriched ¹³C,¹⁵N-3-fluoro-L-tyrosine . The assignment is then achieved through multidimensional NMR experiments that establish correlations between the ¹⁹F nucleus and the adjacent ¹³C and ¹H nuclei of the tyrosine side chain, which are then linked to the known backbone amide resonances. scholaris.caacs.org A key pulse sequence in this methodology is the constant-time HCCF-COSY, which facilitates magnetization transfer from the aromatic delta-proton to the fluorine nucleus. acs.org These side-chain signals are subsequently correlated with the protein backbone using standard experiments like HNCACB and (Hβ)Cβ(CγCδ)Hδ. scholaris.caacs.org This powerful technique was successfully demonstrated for the assignment of tyrosine residues in the protein calmodulin. scholaris.caacs.org
| Methodology | Principle | Advantages | Disadvantages | Key Reference |
|---|---|---|---|---|
| Site-Directed Mutagenesis | Systematic replacement of individual tyrosine residues with a non-fluorinated amino acid (e.g., Phenylalanine) and observation of the disappearing ¹⁹F signal. | Conceptually straightforward. | Requires production of multiple protein mutants; laborious and time-consuming. | nsf.gov |
| Mutagenesis-Free ¹³C Correlation | Incorporation of ¹³C,¹⁵N-3-fluoro-L-tyrosine and use of multidimensional NMR (e.g., HCCF-COSY, HNCACB) to correlate ¹⁹F signals to assigned backbone resonances via ¹³C-¹⁹F and ¹³C-¹H couplings. | Requires only a single, uniformly labeled protein sample; highly efficient. acs.org | Requires a ¹³C,¹⁵N-labeled protein and specialized NMR expertise. | acs.orgresearchgate.net |
Monitoring Protein Side Chain Dynamics via ¹⁹F Relaxation Parameters (T1, T2) and Nuclear Overhauser Effect (NOE)
Beyond static structure, ¹⁹F NMR provides profound insights into protein dynamics by measuring the relaxation properties of the fluorine nucleus. acs.org The spin-lattice (T1) and spin-spin (T2) relaxation times, along with the Nuclear Overhauser Effect (NOE), report on the motion of the amino acid side chain over a wide range of timescales.
T1 (Longitudinal Relaxation): The T1 relaxation time is sensitive to fast motions (picosecond to nanosecond timescale) and has been correlated with the degree of burial of the fluorotyrosine residue within the protein core. nih.govacs.org The relaxation mechanism is influenced by dipolar interactions with nearby protons and by chemical shift anisotropy (CSA). acs.org
T2 (Transverse Relaxation): The T2 relaxation time is sensitive to slower conformational exchange processes (microsecond to millisecond timescale) and directly influences the resonance linewidth. acs.org Line broadening (a decrease in T2) is a clear indicator of dynamic events, such as transient protein-membrane interactions. acs.org At the high magnetic fields used in modern NMR, CSA is a major contributor to T2 relaxation, which can lead to significant line broadening for ¹⁹F probes in large proteins. spindynamics.orgnih.gov
Nuclear Overhauser Effect (NOE): The ¹H-¹⁹F heteronuclear NOE provides information about the proximity of the fluorine atom to surrounding protons. scholaris.ca This can be used to probe the solvent exposure of a specific residue and to identify intramolecular contacts within the folded protein, as demonstrated in studies of calmodulin labeled with 3-fluorotyrosine. scholaris.ca
| Parameter | Definition | Timescale of Motion Detected | Information Provided | Key Reference |
|---|---|---|---|---|
| T1 (Spin-Lattice Relaxation) | The time constant for the return of the nuclear spin population to thermal equilibrium along the main magnetic field. | Fast (picoseconds to nanoseconds). | Local side-chain mobility; extent of burial within the protein. nih.gov | nih.govacs.org |
| T2 (Spin-Spin Relaxation) | The time constant for the decay of transverse magnetization due to dephasing of nuclear spins. | Slow (microseconds to milliseconds). | Conformational exchange, transient interactions, and overall protein tumbling. acs.org | acs.orgnih.gov |
| ¹H-¹⁹F NOE (Nuclear Overhauser Effect) | The change in the intensity of a ¹⁹F resonance upon saturation of ¹H resonances, due to cross-relaxation. | Dependent on internuclear distances (≤ 5 Å). | Proximity to protons; solvent exposure; intramolecular and intermolecular contacts. scholaris.ca | scholaris.ca |
Development of Highly Fluorinated Peptide Probes for Enhanced ¹⁹F Magnetic Resonance Imaging (MRI)
While single fluorine substitutions are ideal for high-resolution NMR spectroscopy, ¹⁹F Magnetic Resonance Imaging (MRI) faces a significant sensitivity challenge and requires a much higher local concentration of fluorine nuclei. d-nb.infonih.gov To address this, research has focused on the design of peptide-based probes that are densely functionalized with fluorine. d-nb.inforesearchgate.netnih.gov
These advanced probes are engineered to contain a large number of magnetically equivalent fluorine atoms, which generates a single, intense resonance with a very narrow linewidth, thereby maximizing the signal for MRI applications. researchgate.netnih.govkit.edu Key design strategies include:
High Fluorine Content : Incorporating amino acid analogues that carry moieties with multiple fluorine atoms, such as the perfluoro-tert-butyl group, which contains nine ¹⁹F atoms. d-nb.infonih.gov
Structural Disordering : Designing peptide sequences that remain unfolded in solution. This ensures that all the fluorinated groups experience an identical chemical environment, causing their signals to coalesce into a single sharp peak. d-nb.infokit.edu
Enhanced Solubility and Stability : The inherent hydrophobicity of highly fluorinated compounds is counteracted by including multiple charged (cationic or anionic) amino acids in the peptide sequence. d-nb.info Furthermore, proteolytic stability for in vivo applications is improved by using D-amino acids or other non-canonical residues like β-alanine. d-nb.infokit.edu
These highly fluorinated peptide probes have demonstrated excellent stability and long circulation times in preclinical models and can be conjugated to larger biomolecules, making them promising agents for in vivo ¹⁹F MRI. d-nb.inforesearchgate.netnih.gov
| Design Principle | Objective | Example Implementation | Key Reference |
|---|---|---|---|
| Maximizing Fluorine Density | Overcome low sensitivity of ¹⁹F MRI. | Use of asparagine analogues functionalized with perfluoro-tert-butyl groups (9F atoms). | d-nb.inforesearchgate.netnih.gov |
| Ensuring Magnetic Equivalence | Generate a single, sharp, and intense NMR/MRI signal. | Design unstructured peptide sequences where all fluorinated labels are chemically equivalent. | nih.govkit.edu |
| Improving Biocompatibility | Increase aqueous solubility and reduce toxicity. | Incorporate multiple cationic or anionic residues into the peptide sequence. | d-nb.info |
| Enhancing In Vivo Stability | Prevent rapid degradation by proteases in biological systems. | Synthesize peptides using D-amino acids and/or β-alanine. | d-nb.infokit.edu |
Positron Emission Tomography (PET) Tracer Development Utilizing Radiolabeled Fluorinated Tyrosine Analogues
The development of tyrosine analogues labeled with the radioisotope fluorine-18 (B77423) (¹⁸F) has had a profound impact on clinical oncology, particularly in neuro-oncology. wikipedia.orgmdpi.com Unlike ¹⁹F, ¹⁸F is a positron emitter with a 109.8-minute half-life, which is ideal for PET imaging, allowing for the visualization of metabolic activity in vivo. esnms.netsnmjournals.org
Several ¹⁸F-labeled tyrosine analogues have been developed as PET tracers for tumor imaging. mdpi.comfrontiersin.org These tracers are transported into cancer cells by overexpressed amino acid transporters, primarily the L-type amino acid transporter 1 (LAT1). wikipedia.orgesnms.netmdpi.com This mechanism allows for high tracer accumulation in tumors with low uptake in surrounding healthy tissue, leading to excellent image contrast. wikipedia.org
Prominent examples of these tracers include:
O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) : This is one of the most widely used amino acid PET tracers for brain tumor imaging in Europe. wikipedia.orgesnms.netsnmjournals.org It is an artificial amino acid that is transported into tumor cells but not incorporated into proteins, allowing it to accumulate and provide a strong signal. esnms.net [¹⁸F]FET has proven valuable for initial diagnosis, differentiating tumor recurrence from treatment-related changes, and guiding therapy. mdpi.commdpi.com
L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT) : This tracer exhibits high specificity for malignant tumors due to its selective transport via the LAT1 transporter. mdpi.com Like [¹⁸F]FET, it accumulates in tumors without being used for protein synthesis. mdpi.com
2-[¹⁸F]-fluoro-L-tyrosine ([¹⁸F]-TYR) : This analogue has also been developed and has shown high uptake in brain tumors like gliomas and meningiomas. snmjournals.org
Ongoing research focuses on developing novel fluorinated tyrosine analogues with even higher affinity for LAT1 and improved imaging characteristics to better delineate tumors and assess their grade. ugent.befz-juelich.de
| PET Tracer | Full Name | Primary Biological Target | Key Clinical Application | Key Reference |
|---|---|---|---|---|
| [¹⁸F]FET | O-(2-[¹⁸F]fluoroethyl)-L-tyrosine | L-type amino acid transporters (e.g., LAT1). wikipedia.orgesnms.net | Diagnosis, grading, and therapy monitoring of brain tumors. wikipedia.orgmdpi.com | wikipedia.orgesnms.netfrontiersin.org |
| [¹⁸F]FAMT | L-3-[¹⁸F]-fluoro-α-methyl tyrosine | Highly specific for LAT1. mdpi.com | High-specificity imaging of malignant tumors. mdpi.com | mdpi.com |
| [¹⁸F]-TYR | 2-[¹⁸F]-fluoro-L-tyrosine | L-type amino acid transporter 1 (LAT1). snmjournals.org | Imaging of brain tumors, including gliomas and meningiomas. snmjournals.org | snmjournals.org |
Computational Approaches in Fluorinated Tyrosine Research
Quantum Chemical Calculations of Fluorine-Mediated Electronic Effects on Tyrosine Reactivity
Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding how fluorine's potent electron-withdrawing nature alters the electronic properties and reactivity of the tyrosine residue. nih.gov These calculations provide a level of detail on electronic structure that is inaccessible to classical methods like MD.
One of the most significant effects of fluorination at the C3 position of tyrosine is the modulation of its redox potential. The oxidation of tyrosine to a neutral tyrosyl radical is a key step in many biological electron transfer processes. acs.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for studying these reactions in a protein environment. nih.govacs.org In this approach, the fluorinated tyrosine residue where the reaction occurs is treated with a high level of QC theory, while the surrounding protein and solvent are modeled using a classical force field. acs.org
Studies using DFT calculations (e.g., with the B3LYP functional) have shown that adding a fluorine atom to the tyrosine ring increases its proton-coupled redox potential. nih.govacs.org This is because the electronegative fluorine atom stabilizes the electron-rich phenol (B47542) form (Tyr-OH) more than the neutral radical form (Tyr-O•), making the residue more difficult to oxidize. Analysis of simulations shows that hydrogen-bonding interactions between the tyrosine and water can increase the redox potential by 100–250 mV. acs.org
| Tyrosine Derivative | Calculated Relative Redox Potential (vs. Unsubstituted Tyrosine) in mV |
| 3-Fluoro-L-tyrosine | +73 |
| 3,5-Difluoro-L-tyrosine | +152 |
| Unsubstituted Tyrosine | 0 (Reference) |
This interactive table presents data adapted from computational studies, illustrating the increase in the calculated proton-coupled redox potential of tyrosine upon fluorination. The values highlight the strong electronic effect of the fluorine substituent. nih.govacs.org
Furthermore, QC calculations are used to predict changes in the acidity (pKa) of the phenolic proton. The electron-withdrawing inductive effect of fluorine lowers the pKa of the hydroxyl group, making it more acidic. This can have profound implications for the residue's role in catalysis or hydrogen bonding. nih.gov Calculations can also probe the reactivity of the aromatic ring itself towards, for example, electrophilic substitution or covalent modification by reactive chemical probes. nih.gov
In Silico Design and Prediction of Interactions for Fluorinated Peptides
The insights gained from MD and QC studies are leveraged in the in silico design of novel fluorinated peptides with desired properties. Computational methods are essential for making rational predictions about the often subtle and context-dependent effects of fluorination on peptide and protein interactions. nih.govmdpi.com
Fluorine's unique properties allow it to participate in a range of non-covalent interactions that can be exploited in peptide design. While organic fluorine is a poor hydrogen bond acceptor, it can engage in favorable multipolar interactions. nih.gov For instance, computational analyses of protein-ligand complexes have identified short contacts between a fluorine atom on a ligand and the backbone carbonyl carbon of a protein. nih.gov These C–F···C=O interactions are electrostatic in nature and can contribute significantly to binding affinity. Algorithms have been developed to scan protein structures and identify "fluorophilic" sites where the introduction of a fluorine atom could lead to enhanced binding. nih.gov
Computational modeling also helps to understand and predict other key interactions:
Hydrophobic and Fluorous Effects: Fluorination increases the hydrophobicity of the tyrosine side chain, which can enhance the stability of a protein's hydrophobic core. pnas.orgacs.org While true "fluorous" interactions (the tendency of highly fluorinated chains to self-associate) are less evident with single fluorine substitutions, the increased buried surface area contributes to stability. pnas.org
Aromatic Interactions: The introduction of fluorine alters the quadrupole moment of the aromatic ring. This change can weaken or strengthen π-stacking and cation-π interactions, depending on the geometry of the interaction. acs.org
Water-Mediated Contacts: Simulations have shown that fluorine substituents can interact with proteins indirectly through structured water networks, influencing binding affinity and thermodynamics. nih.govacs.org
Enthalpy-Entropy Compensation: In silico methods can help dissect the thermodynamic contributions to binding. Fluorination can lead to more favorable binding entropy by reducing the conformational flexibility of the ligand in its unbound state, even if the enthalpic interactions are weakened. acs.org
By predicting how 3-fluoro-L-tyrosine will interact within a specific structural context, computational design allows for the targeted modulation of peptide properties such as binding affinity, selectivity, and stability. nih.govmdpi.com This predictive power accelerates the development of fluorinated peptides for therapeutic and biotechnological applications.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways for Accessing Diverse Fluorinated Tyrosine Analogues
The demand for fluorinated peptides with tailored properties has spurred research into more efficient and versatile synthetic methodologies for producing fluorinated tyrosine analogues. While established methods exist, emerging research focuses on novel pathways that offer greater control, yield, and diversity.
One promising area is the development of convergent synthetic pathways using common intermediates to produce a variety of halogenated tyrosine derivatives. For instance, a novel pathway utilizing organotin intermediates has been successfully developed for the production of both radioiodinated and radiofluorinated cyclic tyrosine analogs. nih.govresearchgate.net This method allows for the synthesis of non-radiolabeled fluorinated derivatives via silver-catalyzed electrophilic fluorination and their radiofluorinated counterparts through copper-mediated nucleophilic radiofluorination. nih.gov This approach not only streamlines the synthesis of diverse analogues from a single precursor but also opens avenues for producing new radiohalogenated derivatives for applications in nuclear medicine. nih.govresearchgate.net
Enzymatic synthesis represents another key frontier, offering high stereoselectivity and milder reaction conditions compared to traditional chemical methods. nih.gov Enzymes like tyrosine phenol-lyase (TPL) have been used to synthesize 3-fluoro-L-tyrosine from o-fluorophenol with high efficiency. nih.govacs.org Furthermore, the directed evolution of enzymes, such as tryptophan synthase, demonstrates the potential for creating mutant enzymes capable of producing a range of fluorinated amino acid analogues. mdpi.com
Late-stage fluorination techniques are also gaining traction. These methods, which introduce fluorine at a later step in the synthesis, include electrophilic fluorination using reagents like N-fluorobenzensulfonimide (NFSI), nucleophilic fluorination, and metal-catalyzed fluorination. mdpi.com For example, palladium catalysis has been applied for the site-selective fluorination of non-functionalized sp3 carbons, showcasing the potential for precise modification of complex molecules. mdpi.com The development of methods for trifluoromethylthiolation of tyrosine derivatives further expands the toolkit, creating highly hydrophobic building blocks for peptide chemistry. acs.org
Table 1: Comparison of Emerging Synthetic Pathways for Fluorinated Tyrosine Analogues
| Pathway | Key Features | Advantages | Representative Research |
|---|---|---|---|
| Organotin Intermediates | Convergent synthesis for multiple halogenated analogues (fluoro, iodo). | Efficient production of both stable and radiolabeled compounds from a common precursor. | Development of radiofluorinated and radioiodinated cyclic tyrosine analogs. nih.govresearchgate.net |
| Enzymatic Synthesis | Utilizes enzymes like Tyrosine Phenol-Lyase (TPL) for biosynthesis. | High stereoselectivity, environmentally friendly conditions, potential for in-situ substrate generation. | TPL-based synthesis of 3-fluoro-L-tyrosine from fluorophenol. nih.govacs.org |
| Late-Stage Fluorination | Introduction of fluorine via electrophilic, nucleophilic, or metal-catalyzed reactions. | High site-selectivity, applicable to complex molecules and peptides. | Palladium-catalyzed fluorination and regioselective trifluoromethylthiolation. mdpi.comacs.org |
Expanding the Application of N-Fmoc-3-fluoro-L-tyrosine in Complex Supramolecular Peptide Architectures
The N-Fmoc group is not merely a protecting group for synthesis; its aromatic nature is a powerful driver for self-assembly through π-π stacking interactions. nih.gov When combined with the unique properties of 3-fluoro-L-tyrosine, it provides a versatile building block for engineering complex supramolecular structures such as hydrogels, fibrils, and nanotubes. nih.govresearchgate.net
Research indicates that fluorination significantly influences the self-assembly process. The introduction of fluorine can alter intermolecular interactions, leading to more stable and ordered nanostructures. researchgate.net For example, studies on Fmoc-phenylalanine derivatives show that fluorination can impact gelation kinetics and the mechanical properties of the resulting hydrogels. Mono-fluorinated Fmoc-3-F-Phe was found to form a competent gel significantly faster than its penta-fluorinated counterpart, demonstrating that the degree and position of fluorination are key parameters for tuning material properties. nih.gov
Future work in this area will likely focus on creating multicomponent hydrogels by co-assembling different Fmoc-amino acid derivatives to fabricate materials with precisely controlled functions. nih.gov The ability of the Fmoc-3-fluoro-L-tyrosine building block to participate in hydrogen bonding and π-π stacking makes it an excellent candidate for designing bio-inspired materials. frontiersin.orgrsc.org These materials have potential applications in tissue engineering, where they can serve as 3D scaffolds to support cell growth, and in drug delivery, where their shear-thinning and recovery properties are advantageous for injectable systems. rsc.orgmdpi.com The goal is to engineer materials where the fluorination not only enhances structural stability but also imparts specific bioactivities. researchgate.net
Advanced Pharmacological Studies and Clinical Translation of Fluorinated Peptide Therapeutics
The incorporation of fluorinated amino acids like 3-fluoro-L-tyrosine into peptides is a recognized strategy in medicinal chemistry to enhance pharmacological profiles. rsc.orgmdpi.com Fluorination can improve metabolic stability, receptor binding affinity, and pharmacokinetic properties such as absorption and distribution. fu-berlin.denih.gov A significant future direction is the systematic investigation of these effects to accelerate the clinical translation of fluorinated peptide therapeutics.
Advanced pharmacological studies will focus on elucidating the precise mechanisms by which fluorination impacts peptide function. While it is known that the C-F bond is more stable than the C-H bond, leading to increased resistance to proteolytic degradation, the effects on protein-protein interactions are context-dependent and require detailed study. fu-berlin.denih.gov The impact of incorporating side-chain fluorinated amino acids on proteolytic stability is not always predictable and can vary depending on the specific protease and the position of the fluorine atom relative to the cleavage site. fu-berlin.de
The clinical translation of fluorinated peptides is already underway, particularly in the realm of diagnostics. A notable example is the development and clinical use of [18F]FET-βAG-TOCA, a fluorine-18 (B77423) radiolabeled octreotide (B344500) analog for positron emission tomography (PET) imaging of neuroendocrine tumors. nih.gov This case highlights a successful framework for translating radiolabeled peptides from design to GMP-compliant production and clinical application. nih.gov Future research will expand this approach to other therapeutic and diagnostic peptides. The de novo discovery of fluorinated macrocyclic peptides with high target affinity and broad-spectrum activity against bacterial targets further underscores the therapeutic potential of this class of molecules. rsc.orgbohrium.com
Interdisciplinary Research Integrating this compound into Bionanotechnology and Materials Science
The unique properties of this compound place it at the intersection of peptide chemistry, bionanotechnology, and materials science. Future research will increasingly focus on interdisciplinary approaches to harness its full potential in creating novel functional materials and devices.
In materials science, the self-assembly of peptides containing this compound is being explored for the fabrication of advanced biomaterials. nih.govmdpi.com Fluorination can enhance the mechanical stiffness and thermal stability of peptide-based hydrogels, making them suitable for demanding biomedical applications. mdpi.comacs.org The ability to tune the material properties by altering the degree of fluorination offers a pathway to "smart" materials that respond to specific environmental cues. mdpi.com
In bionanotechnology, these self-assembling fluorinated peptides can be used to create nanostructures for targeted drug delivery and bio-imaging. rsc.orgnih.gov The Fmoc group facilitates the formation of nanofibrillar scaffolds, while the fluorinated tyrosine residue can be used to modulate the release of encapsulated drugs or to serve as a label for 19F MRI. The integration of imaging and therapeutic modalities could lead to the development of theranostic platforms that combine diagnosis and treatment. nih.gov Understanding the biodegradation of these fluorinated materials is also a critical research avenue to ensure their environmental and health safety. acs.org The continued exploration of these interdisciplinary frontiers promises to yield transformative materials and technologies based on the rational design of fluorinated peptides. mdpi.com
Q & A
Q. What are the standard protocols for synthesizing and purifying N-Fmoc-3-fluoro-L-tyrosine, and how do reaction conditions influence yield?
this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The fluorine atom at the 3-position of tyrosine introduces steric and electronic effects, requiring optimized deprotection times (e.g., 20% piperidine in DMF for 10–20 minutes). Purification is achieved via reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% TFA). Yield optimization involves monitoring coupling efficiency via Kaiser tests and adjusting equivalents of activating agents like HBTU or DIC .
Q. Which analytical methods are most effective for characterizing this compound and confirming its purity?
Key techniques include:
- HPLC : To assess purity (>97% as per typical standards) using UV detection at 265 nm (Fmoc absorption) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]+ expected at ~440 Da, depending on derivatives) .
- NMR : ¹⁹F NMR to verify fluorine incorporation and ¹H NMR for backbone conformation analysis .
- Optical Rotation (OR) : To ensure enantiomeric purity (e.g., [α]D²⁵ = -22° ± 2° in DMF) .
Q. What are the optimal storage conditions to prevent decomposition of this compound?
Store at -20°C under inert gas (argon) to minimize oxidation and hydrolysis. Lyophilized forms are stable for years, while solutions in DMF or DMSO should be used within 1–2 weeks. Contradictions in literature (e.g., 0–6°C vs. -20°C) are resolved by empirical stability tests under varying conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound during peptide assembly?
Discrepancies in coupling efficiency or side reactions (e.g., fluorine-mediated steric hindrance) are addressed by:
Q. What is the impact of incorporating this compound on peptide secondary structure and receptor binding?
Fluorine’s electronegativity alters hydrogen-bonding networks and hydrophobic interactions. Methods to assess structural impact:
- Circular Dichroism (CD) : Compare α-helix or β-sheet content in fluorinated vs. non-fluorinated peptides.
- X-ray crystallography : Resolve fluorine’s role in active-site interactions (e.g., kinase inhibitors) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes to targets like SH2 domains .
Q. How can researchers mitigate instability of this compound in enzymatic assays or prolonged biological studies?
- Buffering strategies : Use Tris-HCl (pH 7.4) with 1 mM DTT to reduce oxidative defluorination.
- Protection from light : Shield fluorinated peptides from UV-induced degradation.
- Real-time monitoring : Employ fluorinated tyrosine’s unique ¹⁹F NMR signal to track degradation kinetics in cell lysates .
Methodological Notes
- Controlled synthesis : Always include non-fluorinated controls to isolate fluorine-specific effects.
- Data validation : Cross-reference HPLC purity with orthogonal methods (e.g., amino acid analysis) to rule out co-eluting impurities .
- Ethical handling : Adhere to institutional guidelines for fluorine waste disposal due to environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
